Crotonylglycine

Description

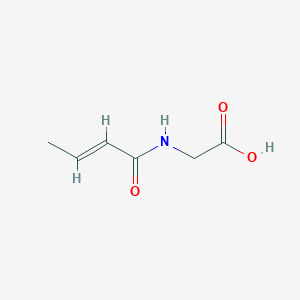

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-but-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJXRJJBIVSSNF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71428-89-2 | |

| Record name | NSC117391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Metabolic Pathways Governing Crotonylglycine Dynamics

Integration within Fatty Acid Beta-Oxidation Pathways

Fatty acid beta-oxidation is a primary mitochondrial process for energy production, where fatty acids are broken down to produce acetyl-CoA. wikipedia.orgaocs.org This process involves a cycle of four enzymatic reactions. wikipedia.org

Linkage to Crotonyl-CoA Metabolism

Crotonyl-CoA is a key intermediate in the beta-oxidation of fatty acids, particularly those with an even number of carbons. wikipedia.org It is also involved in the metabolism of lysine (B10760008) and tryptophan. wikipedia.org The formation of crotonylglycine occurs when crotonyl-CoA accumulates and is subsequently conjugated with glycine (B1666218). This conjugation is catalyzed by the enzyme glycine N-acyltransferase. hmdb.caloinc.org

Oxidative Stress Interactions in Fatty Acid Metabolism

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can significantly impact lipid metabolism. mdpi.commdpi.com This can lead to increased lipid peroxidation, where lipids are damaged by ROS. mdpi.com This disruption of normal fatty acid metabolism can potentially lead to the accumulation of intermediates like crotonyl-CoA, thereby increasing the substrate pool for this compound synthesis. The interplay between oxidative stress and lipid metabolism is complex, with oxidative stress influencing the expression and activity of enzymes involved in fatty acid metabolism. mdpi.com

Intermediary Role in Branched-Chain Amino Acid Catabolism

This compound is also a significant metabolite in the context of branched-chain amino acid (BCAA) catabolism, specifically the breakdown of leucine (B10760876). researchgate.netnih.govnih.gov

Leucine Degradation Pathway Involvement

The catabolism of leucine is a multi-step process that occurs within the mitochondria. wikipedia.org One of the key intermediates in this pathway is 3-methylcrotonyl-CoA. researchgate.netnih.gov

A crucial enzyme in the leucine degradation pathway is 3-methylcrotonyl-CoA carboxylase (3-MCC). researchgate.netnih.govwikipedia.org This biotin-dependent enzyme catalyzes the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.org When the 3-MCC enzyme is deficient, due to genetic mutations, it leads to a buildup of 3-methylcrotonyl-CoA. researchgate.netnih.govresearchgate.net This accumulation results in the increased formation and excretion of 3-methylthis compound (B26124) (a derivative of this compound) and 3-hydroxyisovaleric acid. researchgate.netnih.govnih.gov Therefore, elevated levels of 3-methylthis compound are a key diagnostic marker for 3-MCC deficiency, an inborn error of metabolism. hmdb.caloinc.orgloinc.org

Centrality of 3-Methylcrotonyl-CoA Carboxylase (3-MCC)

Contextualization within Valine and Isoleucine Metabolic Flux

The formation of this compound is intrinsically linked to the catabolism of the branched-chain amino acids (BCAAs), specifically valine and isoleucine. slideshare.net The breakdown of these essential amino acids occurs primarily in the mitochondria and involves a series of enzymatic reactions to convert them into intermediates that can enter central metabolic pathways, such as the citric acid cycle. slideshare.netthemedicalbiochemistrypage.org

The catabolic pathways for valine and isoleucine, though distinct, share initial steps and certain intermediates. themedicalbiochemistrypage.orgwikipedia.org The breakdown of both amino acids leads to the formation of various acyl-CoA derivatives. In the case of isoleucine catabolism, the pathway proceeds through intermediates like tiglyl-CoA. themedicalbiochemistrypage.org The catabolism of valine generates methacrylyl-CoA, which is subsequently converted to other intermediates. themedicalbiochemistrypage.orgnih.gov A key intermediate that can arise from these BCAA breakdown pathways is crotonyl-CoA. themedicalbiochemistrypage.orgresearchgate.net It is this molecule, crotonyl-CoA, that serves as the direct precursor for the synthesis of this compound. The generation of this compound is therefore a reflection of the metabolic flux through the valine and isoleucine degradation pathways.

Glycine Conjugation Mechanisms in Biological Clearance

The formation of this compound is an example of a broader and vital biological process known as glycine conjugation. mdpi.comuniroma1.it This mechanism is a crucial detoxification and metabolic regulation pathway where various acyl-CoA molecules, which can be toxic or metabolically disruptive if they accumulate, are joined with the amino acid glycine. mdpi.comnih.gov The resulting N-acylglycines, including this compound, are typically less toxic and more water-soluble, facilitating their excretion from the body, often in the urine. mdpi.commayocliniclabs.com

Enzymatic Basis of Acylglycine Formation

The conjugation of an acyl-CoA molecule with glycine is not a spontaneous reaction but is catalyzed by a specific class of enzymes. nih.govnih.gov The primary enzyme responsible for this reaction is Glycine N-acyltransferase (GLYAT). nih.govontosight.aiwikipedia.org

The general reaction is as follows: Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine wikipedia.org

In the specific case of this compound formation, the reaction is: Crotonyl-CoA + Glycine ⇌ CoA + this compound

This enzymatic process occurs in two main steps. First, a carboxylic acid (like a xenobiotic or a metabolic intermediate) is activated by being attached to Coenzyme A (CoA) to form a high-energy acyl-CoA thioester. uniroma1.itnih.gov This step is catalyzed by acyl-CoA ligase enzymes. nih.govnih.gov In the second step, GLYAT facilitates the transfer of the acyl group (in this case, crotonyl) from the acyl-CoA molecule to the amino group of glycine. nih.govmdpi.com This reaction releases a free Coenzyme A molecule. uniroma1.itnih.gov GLYAT belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily of enzymes and is primarily found in the mitochondria of liver and kidney cells. nih.gov

| Enzyme | Substrates | Products | Cellular Location |

| Acyl-CoA Ligase | Carboxylic Acid, CoA, ATP | Acyl-CoA, AMP, PPi | Mitochondria |

| Glycine N-acyltransferase (GLYAT) | Acyl-CoA, Glycine | N-Acylglycine, CoA | Mitochondria |

Physiological Implications of Conjugation Processes

The glycine conjugation pathway has significant physiological implications, primarily centered on metabolic homeostasis and detoxification. uniroma1.itnih.gov One of its most critical roles is the prevention of Coenzyme A (CoA) sequestration. uniroma1.itnih.govunibs.it CoA is a vital cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid oxidation. unibs.it When certain acyl-CoA intermediates accumulate (due to metabolic disorders or exposure to xenobiotics), they can tie up the limited pool of free CoA in the mitochondria. uniroma1.itnih.gov This sequestration of CoA can inhibit essential energy-producing pathways. nih.gov

By conjugating these acyl-CoA molecules to glycine, the GLYAT enzyme releases free CoA, thereby replenishing the mitochondrial CoA pool and allowing normal metabolic function to continue. uniroma1.itnih.gov This process is essential for maintaining homeostatic energy balance within the mitochondria. nih.gov

Furthermore, the conversion of potentially toxic acyl-CoAs into their glycine conjugates serves as a detoxification mechanism. mdpi.com The resulting N-acylglycines are generally more hydrophilic, which prevents their accumulation in lipophilic environments like mitochondrial membranes and facilitates their transport out of the cell and subsequent elimination via urine. mdpi.comnih.gov This is crucial in conditions like certain organic acidemias, where the build-up of specific acyl-CoAs can lead to severe metabolic crises. uniroma1.it The analysis of urinary acylglycines is therefore a valuable tool for diagnosing and monitoring such inherited metabolic disorders. mayocliniclabs.comavantiresearch.com

Enzymatic Regulation and Genetic Underpinnings of Crotonylglycine Metabolism

Enzymatic Modulators of Crotonylglycine Synthesis

The synthesis of this compound is not a primary metabolic pathway but rather a consequence of elevated intracellular concentrations of crotonyl-CoA. This acyl-CoA species is conjugated with glycine (B1666218) via the action of Glycine N-acyltransferase, an enzyme that handles various acyl-CoAs. loinc.org Therefore, the crucial modulators of this compound synthesis are the enzymes responsible for producing crotonyl-CoA.

Crotonyl-CoA is generated through several metabolic routes, primarily the catabolism of fatty acids and certain amino acids. frontiersin.orgfrontiersin.org

Acyl-CoA Dehydrogenases: These mitochondrial flavoproteins are central to the β-oxidation of fatty acids. Specifically, Short-chain acyl-CoA dehydrogenase (ACADS) catalyzes the oxidation of butyryl-CoA to crotonyl-CoA. nih.govhmdb.ca This enzyme acts on saturated short-chain acyl-CoA thioesters, introducing a double bond to form a trans-2,3-unsaturated product. genome.jp Short/branched-chain specific acyl-CoA dehydrogenase (SBCAD) also acts on short straight-chain acyl-CoAs like butyryl-CoA. uniprot.org

Glutaryl-CoA Dehydrogenase (GCDH): This mitochondrial enzyme is a key player in the catabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. orpha.netorpha.net It catalyzes the oxidative decarboxylation of glutaryl-CoA to form crotonyl-CoA. frontiersin.orghmdb.caorpha.net

Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2): This enzyme can convert free crotonate into crotonyl-CoA. frontiersin.orgnih.gov This reaction is significant as it provides a direct link between cellular crotonate levels and the crotonyl-CoA pool, which in turn can influence processes like histone crotonylation and, consequently, this compound formation. frontiersin.orgnih.gov

Crotonyl-CoA Carboxylase/Reductase (CCR): Found in some bacteria, this unique enzyme catalyzes the reductive carboxylation of crotonyl-CoA to produce ethylmalonyl-CoA, representing a key step in pathways for acetyl-CoA assimilation, distinct from the glyoxylate (B1226380) cycle. pnas.org While not a direct producer of crotonyl-CoA in mammals, it highlights a different metabolic fate for this compound in other organisms. pnas.org

Table 1: Key Enzymes in Crotonyl-CoA Synthesis This interactive table summarizes the primary enzymes involved in the production of crotonyl-CoA, the direct precursor to this compound.

| Enzyme | Abbreviation | Source/Pathway | Function | Gene |

|---|---|---|---|---|

| Short-chain acyl-CoA dehydrogenase | ACADS | Fatty Acid β-oxidation | Converts butyryl-CoA to crotonyl-CoA. hmdb.cagenome.jp | ACADS |

| Glutaryl-CoA Dehydrogenase | GCDH | Amino Acid Catabolism (Lysine, Tryptophan) | Converts glutaryl-CoA to crotonyl-CoA. hmdb.caorpha.net | GCDH |

| Acyl-CoA Synthetase Short-Chain Family Member 2 | ACSS2 | Crotonate Metabolism | Converts crotonate to crotonyl-CoA. frontiersin.orgnih.gov | ACSS2 |

The synthesis of crotonyl-CoA is tightly regulated to meet metabolic demands while avoiding toxic accumulation. Regulation occurs at both the transcriptional and metabolic levels.

Transcriptional control is a key mechanism. For instance, the expression of enzymes like ACSS2 and peroxisomal acyl-coenzyme A oxidase 3 can be significantly upregulated during specific cellular processes, such as the differentiation of human embryonic stem cells into endoderm, to increase the production of crotonyl-CoA. nih.gov This suggests that developmental programs can modulate crotonyl-CoA levels through gene expression.

Specific Enzymes and Their Functional Characteristics

Enzymatic Systems Involved in this compound Degradation

The degradation of this compound itself would chemically involve hydrolysis to yield crotonate and glycine. This reaction is catalyzed by acylglycine-specific hydrolases. However, the primary control point for preventing this compound accumulation is the efficient degradation of its precursor, crotonyl-CoA.

The main pathway for crotonyl-CoA degradation is its hydration to β-hydroxybutyryl-CoA, a subsequent step in fatty acid and amino acid metabolism. researchgate.net This reaction is catalyzed by enoyl-CoA hydratases.

Short-chain enoyl-CoA hydratase (ECHS1): This mitochondrial hydratase exhibits high activity for hydrolyzing crotonyl-CoA. ahajournals.org By converting crotonyl-CoA to β-hydroxybutyryl-CoA, ECHS1 plays a critical role in reducing the intracellular pool of crotonyl-CoA, thereby preventing its accumulation and subsequent conjugation to glycine. researchgate.netahajournals.org Its function is essential for maintaining cardiac homeostasis. ahajournals.org

Chromodomain Y-like (CDYL) protein: This protein has been identified as a crotonyl-CoA hydratase. nih.govnih.gov It acts to convert crotonyl-CoA to β-hydroxybutyryl-CoA, thereby negatively regulating the levels of crotonyl-CoA available for histone modification and, by extension, for this compound synthesis. nih.gov The hydratase activity of CDYL is linked to its function as a transcriptional corepressor. frontiersin.orgnih.gov

Table 2: Key Enzymes in Crotonyl-CoA Degradation This interactive table details the enzymes responsible for degrading crotonyl-CoA, which in turn prevents the formation of this compound.

| Enzyme | Abbreviation | Function | Gene |

|---|---|---|---|

| Short-chain enoyl-CoA hydratase | ECHS1 | Hydrates crotonyl-CoA to β-hydroxybutyryl-CoA. ahajournals.org | ECHS1 |

The activity of enzymes that degrade crotonyl-CoA is crucial for cellular health. The regulation of ECHS1 is linked to maintaining cardiomyocyte maturity and homeostasis. ahajournals.org Its expression levels can influence the progression of cardiac hypertrophy, indicating that its activity is controlled by signaling pathways involved in heart function. ahajournals.org

For CDYL, its enzymatic activity as a crotonyl-CoA hydratase is intrinsically linked to its role as a chromatin-binding protein and transcriptional repressor. frontiersin.org Both its chromodomain (which binds to histones) and its CoA-binding domain are required for its regulatory function, suggesting that its hydratase activity is targeted to specific chromatin locations to deplete local crotonyl-CoA and regulate histone crotonylation. frontiersin.org This represents a sophisticated mechanism where a metabolic enzyme is physically coupled with chromatin to directly influence epigenetic marks and gene expression.

Hydrolytic Enzymes and Their Substrate Specificities

Genetic Determinants of Metabolic Enzyme Function

Mutations in the genes encoding the enzymes of crotonyl-CoA metabolism are the root cause of several inherited metabolic disorders, often called inborn errors of metabolism. mayoclinic.orgwebmd.com These genetic defects lead to enzyme deficiency, the accumulation of specific metabolites, and the subsequent formation and excretion of acylglycines like this compound. These conditions are typically inherited in an autosomal recessive pattern, meaning an individual must inherit two copies of the mutated gene to be affected. medlineplus.govnih.gov

GCDH Gene: Mutations in the GCDH gene, located on chromosome 19p13.2, cause Glutaryl-CoA dehydrogenase deficiency, also known as Glutaric Acidemia Type 1 (GA1). orpha.netorpha.netmedlineplus.gov This deficiency prevents the proper breakdown of lysine (B10760008), hydroxylysine, and tryptophan, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA. orpha.netorpha.net The metabolic block causes upstream metabolites to be shunted, and the accumulation of glutaryl-CoA can indirectly affect the levels of other acyl-CoAs, including crotonyl-CoA. Over 200 different mutations in the GCDH gene have been identified. orpha.netmedlineplus.gov

ECHS1 Gene: Pathogenic variants in the ECHS1 gene are known to cause ECHS1 deficiency. This disorder can lead to a range of severe symptoms, and a significant percentage of affected individuals present with cardiomyopathies, such as hypertrophic cardiomyopathy. ahajournals.org The deficiency impairs the hydration of crotonyl-CoA, disrupting mitochondrial fatty acid oxidation.

MCCA and MCCB Genes: While not directly related to this compound, mutations in the MCCA (on chromosome 3q25-27) and MCCB (on chromosome 5q12-q13) genes cause 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. nih.govnih.gov This disorder of leucine (B10760876) catabolism results in the elevated excretion of 3-methylthis compound (B26124) and 3-hydroxyisovaleric acid. nih.gov It serves as a classic example of how a genetic defect in an acyl-CoA metabolic enzyme leads directly to the formation and diagnosis of a specific acylglycine. nih.gov

CDYL Gene: The CDYL gene encodes the dual-function protein that acts as a transcriptional corepressor and crotonyl-CoA hydratase. nih.gov Studies in transgenic mice have shown that dysregulation of CDYL leads to abnormal histone crotonylation and can impact processes like spermatogenesis, highlighting its physiological importance. nih.gov

Table 3: Genetic Determinants of Crotonyl-CoA Metabolism and Related Disorders This interactive table outlines the genes encoding key metabolic enzymes and the inherited disorders associated with their dysfunction.

| Gene | Encoded Enzyme/Protein | Associated Disorder | Inheritance Pattern | Metabolic Consequence |

|---|---|---|---|---|

| GCDH | Glutaryl-CoA Dehydrogenase | Glutaric Acidemia Type 1 (GA1) orpha.netmedlineplus.gov | Autosomal Recessive orpha.netmedlineplus.gov | Accumulation of glutaric acid, 3-hydroxyglutaric acid due to impaired lysine/tryptophan catabolism. orpha.net |

| ECHS1 | Short-chain enoyl-CoA hydratase | ECHS1 Deficiency | Autosomal Recessive | Impaired hydration of crotonyl-CoA; associated with cardiomyopathy. ahajournals.org |

| ACADS | Short-chain acyl-CoA dehydrogenase | SCAD Deficiency | Autosomal Recessive | Impaired β-oxidation of short-chain fatty acids. hmdb.ca |

| CDYL | Chromodomain Y-like protein | Not a classic metabolic disorder, but dysregulation affects histone crotonylation and fertility. nih.gov | --- | Impaired degradation of crotonyl-CoA. nih.gov |

Gene Mutations (e.g., MCCC1, MCCC2) and Enzyme Activity Perturbations

The enzyme 3-methylcrotonyl-CoA carboxylase (MCC) is a complex protein composed of two different subunits: an alpha subunit and a beta subunit. nih.gov These subunits are encoded by the MCCC1 (also known as MCCA) and MCCC2 (also known as MCCB) genes, respectively. wikipedia.orgnih.gov Mutations in either of these genes can lead to a deficiency in MCC enzyme activity, resulting in a condition known as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD). medlineplus.govmedlineplus.govstorymd.com This disorder is inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated copies of either the MCCC1 or MCCC2 gene to be affected. medlineplus.govthinkgenetic.org

Mutations in the MCCC1 and MCCC2 genes can be of various types, including missense, nonsense, frameshift, and splice site mutations. nih.govcapes.gov.br These genetic alterations can reduce or completely eliminate the function of the MCC enzyme. medlineplus.govmedlineplus.gov A non-functional MCC enzyme is unable to carry out its role in the fourth step of leucine breakdown. medlineplus.govmedlineplus.gov This blockage leads to the accumulation of 3-methylcrotonyl-CoA, which is then metabolized into other compounds, including 3-hydroxyisovaleric acid and this compound (also referred to as 3-methylthis compound), which are then excreted in the urine. nih.govwikipedia.orgorpha.net The presence of elevated levels of these metabolites is a key diagnostic marker for 3-MCCD. wikipedia.orgorpha.net

The Human Gene Mutation Database (HGMD) lists numerous mutations for both genes, with missense mutations being the most common. nih.gov Research has shown that mutations in MCCC2 are more frequently observed than in MCCC1. e-kjgm.org

Table 1: Genes Implicated in 3-Methylcrotonyl-CoA Carboxylase Deficiency

| Gene | Encoded Subunit | Chromosomal Location | Consequence of Mutation |

| MCCC1 | Alpha (MCCα) | 3q27.1 orpha.net | Reduced or absent MCC enzyme activity medlineplus.govmedlineplus.gov |

| MCCC2 | Beta (MCCβ) | 5q12-q13 orpha.net | Reduced or absent MCC enzyme activity medlineplus.govmedlineplus.gov |

Genotype-Phenotype Discrepancies in Metabolic Enzyme Deficiencies

A significant challenge in understanding 3-MCCD is the notable lack of a clear correlation between an individual's genetic makeup (genotype) and the observable clinical symptoms (phenotype). e-kjgm.orgnih.gov Studies have shown a wide range of clinical presentations for individuals with 3-MCCD, from severe neurological problems and metabolic crises in newborns to completely asymptomatic adults. wikipedia.orgnih.govorpha.net This variability can even be seen within members of the same family who share the same mutations. wikipedia.org

Many individuals with mutations in the MCCC1 or MCCC2 genes are identified through newborn screening programs and remain asymptomatic throughout their lives, despite having the biochemical markers of the disorder. orpha.netinvitae.com In contrast, some individuals may develop symptoms in infancy or early childhood, often triggered by factors like infections, fasting, or a high-protein diet. medlineplus.govmedlineplus.gov These symptoms can include feeding difficulties, developmental delays, vomiting, lethargy, and weak muscle tone. medlineplus.govmedlineplus.gov

This poor genotype-phenotype correlation suggests that other factors beyond the specific mutations in the MCCC1 or MCCC2 genes play a significant role in the clinical expression of the disease. e-kjgm.orgnih.gov These factors could include environmental influences, the presence of mutations in other genes, or other currently unknown modifying elements. e-kjgm.orgorpha.net Therefore, predicting the clinical severity of 3-MCCD based on the identified mutations alone is not currently possible. wikipedia.org

Table 2: Genotype-Phenotype Correlation in 3-MCCD

| Genotype | Associated Phenotype | Influencing Factors |

| Mutations in MCCC1 or MCCC2 | Highly variable, ranging from asymptomatic to severe neonatal-onset metabolic crisis. wikipedia.orgnih.govorpha.net | Environmental triggers (e.g., infection, diet), other genetic modifiers. e-kjgm.orgorpha.net |

| Asymptomatic | Individuals identified through newborn screening often remain without clinical symptoms. orpha.netinvitae.com | Unknown protective factors. |

| Symptomatic | Symptoms can include neurological impairment, metabolic decompensation, and developmental delay. medlineplus.govmedlineplus.govorpha.net | Triggering events often precede symptom onset. medlineplus.govmedlineplus.gov |

Crotonylglycine As a Mechanistic Biomarker in Metabolic Research

Elucidation of Inborn Errors of Metabolism (IEMs)

Crotonylglycine has emerged as a significant mechanistic biomarker in the study of specific inborn errors of metabolism (IEMs), particularly those affecting the leucine (B10760876) catabolic pathway. Its presence and concentration in biological fluids provide crucial insights into enzymatic defects, aiding in the diagnosis and differentiation of these complex genetic disorders.

3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)

3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCD) is an autosomal recessive disorder of leucine metabolism caused by mutations in the MCCC1 or MCCC2 genes. nih.govorpha.net These genes encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC), which catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. researchgate.netscielo.br A deficiency in this enzyme disrupts the normal breakdown of leucine, an essential amino acid. medlineplus.gov

In 3-MCCD, the impaired function of the 3-MCC enzyme leads to the upstream accumulation of 3-methylcrotonyl-CoA. researchgate.net The body attempts to detoxify this excess metabolite through alternative pathways. One such pathway involves the conjugation of 3-methylcrotonyl-CoA with the amino acid glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. hmdb.ca This process forms 3-methylthis compound (B26124) (a derivative of this compound), which is then excreted in the urine. hmdb.canih.gov

The urinary excretion of 3-methylthis compound, along with 3-hydroxyisovaleric acid, is a hallmark biochemical feature of 3-MCCD. nih.govresearchgate.net Newborn screening programs often detect 3-MCCD through elevated levels of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH) in dried blood spots. nih.govorpha.netnih.gov Subsequent urine organic acid analysis confirms the diagnosis by identifying the characteristic elevations of 3-methylthis compound and 3-hydroxyisovaleric acid. orpha.netnih.gov Studies have shown that a significant majority of patients with 3-MCCD exhibit increased urinary levels of these metabolites. nih.govresearchgate.net For instance, one study of 17 neonatal patients found that 76.5% had elevated urinary 3-methylthis compound and 3-hydroxyisovaleric acid. nih.govresearchgate.net

Table 1: Key Metabolites in 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)

3-MCCD is caused by mutations in either the MCCC1 or MCCC2 genes. scielo.br While the presence of biallelic pathogenic variants confirms the diagnosis, establishing a clear genotype-phenotype correlation in 3-MCCD is challenging. The clinical presentation of the disorder is highly variable, ranging from asymptomatic individuals, who represent the majority of cases identified through newborn screening, to those who experience severe metabolic crises with neurological complications. orpha.netresearchgate.netresearchgate.net

Research has identified numerous mutations in both genes, with certain variants appearing more frequently in specific populations. nih.gov For example, a study in Quanzhou, China, identified c.1331G > A in MCCC1 and c.351_353delTGG in MCCC2 as the most prevalent variants in their cohort. nih.gov Despite the identification of these and other deleterious mutations, even individuals with mutations expected to cause a complete loss of enzyme function can remain asymptomatic. nih.gov This suggests that other genetic or environmental factors may influence the clinical expression of the disease. orpha.net The level of this compound excretion does not consistently correlate with the severity of the genotype or the clinical outcome, highlighting the complex relationship between the genetic defect and the metabolic phenotype. nih.gov

Table 2: Examples of Genetic Variants in 3-MCCD

Characteristic Accumulation Patterns of this compound

HMG-CoA Lyase Deficiency (HMGCLD)

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency is another rare autosomal recessive IEM that affects both leucine metabolism and the synthesis of ketone bodies. medlineplus.govnih.gov It is caused by mutations in the HMGCL gene, which provides instructions for making the HMG-CoA lyase enzyme. medlineplus.gov This enzyme catalyzes the final step in both pathways: the cleavage of HMG-CoA into acetyl-CoA and acetoacetate. d-nb.infonih.gov

The biochemical profile of HMGCLD is distinct and complex. The enzyme block leads to the accumulation of HMG-CoA and its precursors. This results in a characteristic pattern of urinary organic acids, including high levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. nih.govresearchgate.net

Interestingly, urinary levels of 3-methylthis compound may also be increased in HMGCLD. nih.govresearchgate.net The accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, can lead to its conjugation with glycine, similar to the process in 3-MCCD. However, the presence of markedly elevated 3-hydroxy-3-methylglutaric acid is a key feature that differentiates HMGCLD from 3-MCCD. d-nb.inforesearchgate.net In 3-MCCD, this downstream metabolite does not accumulate. Therefore, while this compound can be a shared biomarker, the full profile of excreted organic acids provides a differential signature.

Table 3: Comparative Metabolite Signatures in Urine

The metabolic pathways affected in 3-MCCD and HMGCLD are closely linked, leading to some overlap in their biochemical phenotypes. Both are disorders of leucine catabolism, and both can present with an elevated C5-OH acylcarnitine profile in newborn screening. researchgate.netnih.gov This initial finding necessitates a second-tier test, typically urinary organic acid analysis, to differentiate the two conditions. researchgate.netresearchgate.net

The elevation of this compound in both disorders, although typically more pronounced in 3-MCCD, contributes to this overlap. hmdb.canih.govresearchgate.net The accumulation of 3-methylcrotonyl-CoA is the primary defect in 3-MCCD, whereas in HMGCLD, it is a secondary consequence of the block further down the pathway. The body's use of glycine conjugation as a detoxification mechanism for this intermediate is common to both disorders. hmdb.ca This highlights the importance of analyzing a complete panel of metabolites rather than relying on a single biomarker for a definitive diagnosis. Research focusing on these differential metabolite signatures is crucial for accurate and timely diagnosis, which is essential for managing these potentially life-threatening conditions. researchgate.netnih.gov

Table of Compounds

Comparative Biochemical Profiles and Differential Metabolite Signatures

Other Organic Acidurias: Differential Biochemical Considerations

The accurate diagnosis of organic acidurias, a group of inherited metabolic disorders, relies on the identification of specific patterns of organic acids in urine and blood. cocukmetabolizma.cominvimeds.com this compound can be a key metabolite in the differential diagnosis of several of these conditions. cocukmetabolizma.com

Inborn errors of metabolism often present with overlapping clinical features, such as lethargy, vomiting, and metabolic acidosis, particularly in the neonatal period. invimeds.comscienceopen.com Therefore, biochemical analysis is paramount for a definitive diagnosis. invimeds.com The presence and concentration of this compound, in conjunction with other metabolites, help to distinguish between different organic acidurias.

For instance, in the differential diagnosis of conditions presenting with elevated 3-hydroxypropionic acid, such as propionic acidemia, the presence of 3-methylthis compound can point towards biotin (B1667282) disorders like biotinidase deficiency or multiple carboxylase deficiency. cocukmetabolizma.com Similarly, the detection of 3-methylthis compound is a hallmark of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited disorder of leucine catabolism. nih.govscielo.br The accumulation of 3-methylcrotonyl-CoA in 3-MCC deficiency leads to its conversion to 3-methylthis compound and 3-hydroxyisovaleric acid, which are then excreted in the urine. scielo.br

However, elevated levels of 3-hydroxyisovalerylcarnitine (C5-OH), a primary marker for 3-MCC deficiency in newborn screening, can also be seen in other conditions. nih.govscielo.br These include 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency. nih.govscielo.br Therefore, the analysis of urinary organic acids for the presence of 3-methylthis compound is crucial for a precise diagnosis. nih.gov A recent study also identified this compound as a potentially useful specific diagnostic marker for mitochondrial 3-hydroxy-3-methylglutaryl CoA synthase deficiency. researchgate.net

Table 1: this compound in the Differential Diagnosis of Organic Acidurias

| Condition | Key Differentiating Metabolites |

| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Elevated 3-methylthis compound and 3-hydroxyisovaleric acid in urine. nih.govscielo.br |

| Biotinidase/Multiple Carboxylase Deficiency | Elevated 3-hydroxyisovaleric acid and 3-methylthis compound. cocukmetabolizma.com |

| Propionic Acidemia | Primarily elevated 3-hydroxypropionic acid and methylcitric acid. cocukmetabolizma.com |

| Mitochondrial 3-hydroxy-3-methylglutaryl CoA synthase deficiency | Increased dicarboxylic acids and potentially this compound. researchgate.net |

Indicative Role in Acquired Metabolic Dysregulations

Beyond its role in inherited metabolic disorders, this compound has emerged as a significant biomarker in acquired metabolic dysregulations, particularly in the context of diabetic kidney disease and neurodegenerative conditions.

Diabetic Kidney Disease (DKD) and Renal Metabolic Alterations

Diabetic kidney disease (DKD) is a major complication of diabetes and a leading cause of end-stage renal disease. nih.gov Recent metabolomic studies have identified alterations in various metabolic pathways in DKD, with this compound being one of the notable metabolites. nih.govnih.gov

Urinary metabolomic analyses have shown that levels of several metabolites, including this compound, are significantly reduced in patients with DKD compared to healthy individuals or diabetic patients without kidney disease. nih.gov Specifically, one study found that 3-methylthis compound was one of three metabolites, along with homovanillic acid and tiglylglycine, that were reduced in both type 1 and type 2 diabetes with chronic kidney disease, although they did not reach the stringent Bonferroni P value cutoff for significance in that particular study. nih.gov However, another study did associate 3-methylthis compound with albuminuria, a key feature of DKD. nih.govcapes.gov.br

The observed changes in this compound and other metabolites in DKD are strongly linked to mitochondrial dysfunction. nih.govresearchgate.net Mitochondria are central to cellular energy metabolism, and their impairment is a key pathological feature of DKD. nih.govkrcp-ksn.org The kidneys are highly metabolic organs that rely heavily on mitochondrial ATP production to function properly. nih.gov

Bioinformatic analysis of the differentially expressed metabolites in DKD, including those related to this compound, points towards a global suppression of mitochondrial activity. nih.gov This is supported by findings of reduced mitochondrial protein expression and mitochondrial DNA in the kidneys of patients with diabetic nephropathy. nih.gov The dysregulation of mitochondrial function affects various metabolic pathways, including the metabolism of amino acids and fatty acids, which is reflected in the altered levels of metabolites like this compound. nih.govnih.gov

The metabolism of this compound is intertwined with fatty acid oxidation (FAO). Alterations in urinary this compound levels in DKD can, therefore, reflect underlying disturbances in these pathways. Defective FAO in tubular cells is considered a major contributor to kidney fibrosis in both human and animal models. nih.gov

Metabolomic studies in DKD have consistently shown that pathways related to fatty acid metabolism are significantly affected. nih.gov The reduction in urinary excretion of metabolites like this compound could be indicative of impaired mitochondrial beta-oxidation, a key process in FAO. This impairment can lead to the accumulation of lipids in the kidney, contributing to cellular damage and the progression of DKD. frontiersin.org

Association with Mitochondrial Function Dysregulation

Neurodegenerative Conditions (e.g., Parkinson's Disease)

Emerging evidence suggests a link between metabolic dysfunction and neurodegenerative diseases such as Parkinson's disease (PD). mdpi.commdpi.com PD is characterized by the progressive loss of dopaminergic neurons, and abnormalities in energy metabolism are increasingly recognized as a significant contributor to its pathogenesis. mdpi.com

While direct studies on this compound in Parkinson's disease are limited, the broader context of metabolic dysregulation in PD provides a strong rationale for its potential involvement. Mitochondrial dysfunction is a well-established feature of PD, leading to impaired energy production and increased oxidative stress. mdpi.comnih.gov This altered metabolic state affects the processing of various molecules, including amino acids and lipids.

The link between metabolic syndrome and an increased risk of PD further highlights the importance of metabolic health in neurodegeneration. elsevier.es Metabolic syndrome is characterized by a cluster of abnormalities, including dyslipidemia and insulin (B600854) resistance, which are known to impact mitochondrial function and increase oxidative stress. elsevier.es Oxidative stress, in turn, damages cellular components and contributes to neuronal cell death. mdpi.comnih.gov Given that this compound metabolism is closely tied to mitochondrial pathways, its levels could potentially reflect the metabolic disturbances and oxidative stress responses occurring in neurodegenerative conditions like Parkinson's disease. Further research is needed to specifically investigate the role of this compound as a biomarker in this context.

Responses to Systemic Physiological Stressors

This compound levels can be influenced by systemic physiological stressors, which encompass conditions ranging from physical exertion to pathological states that disrupt metabolic homeostasis. The excretion of acylglycines, including this compound, is often a metabolic response to an overload of acyl-CoA intermediates that cannot be efficiently processed through their primary oxidative pathways.

One clear example of a physiological stressor is transport-induced stress in animals. A metabolomics study on sheep subjected to long-duration road transport found that the animals experienced significant metabolic changes indicative of stress. researchgate.net Notably, the study observed the excretion of acylglycines post-transport, implicating peroxisomal fatty acid oxidation as a key metabolic response to this stressor. researchgate.net This suggests that under conditions of prolonged stress, fatty acid metabolism is altered, leading to the formation and excretion of this compound as a means of managing the excess acyl-CoA load.

Pathological conditions that induce catabolic stress also lead to changes in related metabolites. In individuals with inborn errors of metabolism, such as 3-Methylcrotonylglycinuria (a deficiency of 3-Methylcrotonyl-CoA carboxylase), catabolic stress from factors like prolonged fasting or illness can precipitate a metabolic crisis. researchgate.net Similarly, in 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, fasting can trigger hypoglycemia because the body is unable to produce ketone bodies for energy, representing a failure to adapt to a physiological stressor. elsevier.eselsevier.es This condition is characterized by the urinary excretion of several organic acids, including 3-methyl-crotonyl-glycine. elsevier.es

Prolonged physical exercise, another form of physiological stress, mobilizes fat stores and enhances ketogenesis. scielo.br In some contexts, this can lead to an accumulation of acyl-CoA intermediates if the rate of fatty acid oxidation exceeds the capacity of the citric acid cycle. While not always leading to a pathological state in healthy individuals, this highlights a scenario where the production of crotonyl-CoA could increase. In individuals with post-traumatic stress disorder (PTSD), the response to physical and psychosocial stressors is altered. Studies have shown that the endocannabinoid system, which helps mediate the stress response, is hypoactive in PTSD, indicating a dysregulated physiological response to stress. nih.gov

Table 2: this compound and Metabolite Responses to Physiological Stress

| Stressor | Organism/Condition | Observed Metabolic Response | Implication for this compound | Source(s) |

|---|---|---|---|---|

| Transport Stress | Sheep | Excretion of acyl glycines; activation of peroxisomal fatty acid oxidation. | Increased formation and excretion as a response to stress-induced metabolic shifts. | researchgate.net |

| Fasting / Illness (Catabolic Stress) | Humans with 3-Methylcrotonylglycinuria | Precipitation of metabolic crisis. | Underlying condition involves accumulation of crotonyl-CoA derivatives. | researchgate.net |

| Fasting | Humans with HMG-CoA Lyase Deficiency | Hypoglycemia and metabolic acidosis; excretion of 3-methyl-crotonyl-glycine. | Inability to perform ketogenesis under fasting stress leads to the accumulation of upstream metabolites. | elsevier.eselsevier.es |

| Prolonged Physical Exercise | Humans (General) | Enhanced ketogenesis and mobilization of fat stores. | Potential for increased production of crotonyl-CoA from fatty acid oxidation. | scielo.br |

Immunometabolic Pathways and Inflammatory States

Immunometabolism is a field that explores the critical links between metabolic pathways and immune system function. aginganddisease.org Cellular metabolism provides the energy and building blocks necessary for immune cell activation, differentiation, and effector functions, and metabolic reprogramming is a hallmark of immune responses and inflammatory conditions. uni-muenster.denih.gov Growing evidence suggests that metabolites themselves, including acylglycines like this compound, can act as signals that modulate these processes. uni-muenster.de

Chronic low-grade inflammation is a characteristic of many metabolic diseases, including diabetic kidney disease (DKD). uni-muenster.de Metabolomic studies of DKD have consistently identified alterations in metabolites associated with mitochondrial dysfunction and oxidative stress. nih.govspandidos-publications.com Among the metabolites found to be associated with albuminuria in DKD are several acylglycines, including 3-methyl crotonyl glycine. nih.govrevistanefrologia.com The accumulation of these metabolites points towards suppressed mitochondrial activity, a condition that is closely linked with inflammatory signaling. nih.gov For instance, inflammatory mediators can reprogram cellular metabolism, such as enhancing glycolysis while altering mitochondrial oxidative phosphorylation, which in turn influences the inflammatory output of the cell. nih.gov

The gut microbiome also plays a crucial role at the interface of metabolism and immunity. Research into inflammatory bowel disease (IBD), a condition characterized by chronic intestinal inflammation, has highlighted the importance of amino acid metabolism. nih.govfrontiersin.orgfrontiersin.org Glycine, a component of this compound, has been shown to have anti-inflammatory properties and can ameliorate colitis in animal models by dampening the expression of pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.org Furthermore, a study investigating the interplay between intestinal flora and disease found that levels of this compound were significantly increased in a model of disease pathogenesis. researcher.life This suggests a potential role for this metabolite in the context of gut-derived inflammation and the host immune response.

In the broader context of systemic inflammation, such as in sepsis, profound metabolic reprogramming occurs that interplays with immune function and patient outcomes. frontiersin.org While specific data on this compound in sepsis is limited, the condition is known to cause widespread metabolic dysregulation, affecting fatty acid, amino acid, and glucose metabolism, all of which are central to the immune response. frontiersin.org The search for reliable biomarkers in sepsis is ongoing, with a focus on molecules that reflect the underlying pathophysiology of a dysregulated host response. mdpi.comnih.govcaptodayonline.com

Table 3: Association of this compound and Related Compounds with Immunometabolism and Inflammation

| Disease/Condition | Key Finding | Implication for Immunometabolism | Source(s) |

|---|---|---|---|

| Diabetic Kidney Disease (DKD) | 3-methyl crotonyl glycine is associated with albuminuria. | Reflects mitochondrial dysfunction, a key feature of immunometabolic dysregulation in chronic inflammatory states. | nih.govrevistanefrologia.com |

| Inflammatory Bowel Disease (IBD) Models | Dietary glycine (a precursor) ameliorates colitis and reduces pro-inflammatory cytokines. | Highlights the potential for glycine conjugates to be involved in modulating inflammatory pathways in the gut. | nih.govfrontiersin.org |

| Gut Flora-Related Disease Pathogenesis | This compound levels were significantly increased. | Suggests a link between gut microbial activity, metabolic output, and host inflammatory responses. | researcher.life |

Advanced Analytical Methodologies for Biochemical Profiling of Crotonylglycine

High-Resolution Mass Spectrometry-Based Techniques

High-resolution mass spectrometry (HRMS) has become an indispensable tool in biochemical profiling, offering unparalleled precision and accuracy in the measurement of mass-to-charge ratios (m/z). labmanager.combioanalysis-zone.com Unlike low-resolution mass spectrometers that measure nominal mass, HRMS instruments can determine the 'exact mass' of an analyte to several decimal places. bioanalysis-zone.com This capability allows for the differentiation of compounds with the same nominal mass but different elemental formulas, a critical feature in the analysis of complex biological samples where numerous metabolites exist. bioanalysis-zone.comchromatographyonline.com Technologies such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary for these precise measurements. labmanager.com This level of precision is essential for confidently identifying known compounds and elucidating the structures of unknown metabolites like crotonylglycine. labmanager.comspectralworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and well-established technique for the comprehensive profiling of small molecule metabolites, including organic acids like this compound. nih.govnih.gov It is particularly well-suited for identifying and quantifying volatile and thermally stable compounds. nih.gov For non-volatile analytes such as amino acids and organic acids, a chemical derivatization step is required to increase their volatility for gas-phase analysis. nih.govresearchgate.net GC-MS offers high chromatographic resolution, separating complex mixtures into individual components before they enter the mass spectrometer for detection and identification. researchgate.net The technique is known for its sensitivity and reliability, making it a cornerstone in metabolomics for diagnostic purposes, gene annotation, and systems biology. nih.govresearchgate.net

The analysis of polar, non-volatile compounds like this compound by GC-MS necessitates a derivatization step to make them amenable to gas chromatography. This chemical modification reduces the polarity and increases the volatility and thermal stability of the analytes. researchgate.netgcms.cz The most common approaches for metabolites such as organic and amino acids are silylation and acylation/esterification. nih.govnih.gov

Silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on functional groups (-COOH, -OH, -NH2, -SH) with a trimethylsilyl (B98337) (TMS) group. gcms.cz Another common reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms the more stable tert-butyldimethylsilyl (TBDMS) derivatives. A widely used protocol involves a two-step derivatization: first, methoxymation to protect aldehyde and keto groups, followed by silylation of the remaining active hydrogens. gcms.cznih.gov Recent methodological improvements have shown that introducing a drying step between methoxymation and silylation can significantly increase metabolite signal intensity by two- to tenfold. nih.gov

Acylation can be performed using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or chloroformates. A two-step derivatization using trimethylsilyl (TMS) for carboxylic groups followed by trifluoroacyl (TFA) for amino groups has also been successfully developed for the simultaneous analysis of organic acids, amino acids, and glycines. nih.gov These advances in derivatization are critical for achieving the sensitivity and comprehensive metabolite coverage required in biochemical profiling.

Table 1: Common Derivatization Reagents for GC-MS Metabolomics

| Derivatization Method | Reagent | Abbreviation | Target Functional Groups | Derivative Formed |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH | tert-butyldimethylsilyl (TBDMS) |

| Acylation | Trifluoroacetic anhydride | TFAA | -OH, -NH2 | Trifluoroacetyl (TFA) |

This table summarizes common derivatization reagents used in GC-MS to increase the volatility of polar metabolites.

A major advantage of GC-MS is the ability to perform both qualitative and quantitative analysis. chromatographyonline.com Quantitative analysis relies on the principle that the area of a chromatographic peak is proportional to the amount of the corresponding analyte. For accurate quantification, especially in complex biological matrices, stable isotope-labeled internal standards are often employed. Following derivatization and analysis, the total ion chromatogram (TIC) is generated, which represents the sum of all ion intensities across the chromatographic run. chromatographyonline.com From the TIC, extracted ion chromatograms (EIC) or selected ion monitoring (SIM) can be used for more sensitive and specific quantification of target analytes like this compound. chromatographyonline.com

Qualitative identification of compounds is primarily achieved by matching their electron ionization (EI) mass spectra against reference spectra in established libraries. shimadzu.eunih.gov Since EI fragmentation patterns are highly reproducible under standardized conditions (e.g., 70 eV), large spectral libraries have been compiled over decades. nih.gov The combined use of mass spectral matching and chromatographic retention indices provides two orthogonal parameters for confident compound identification. nih.govshimadzu.eu

Table 2: Major Mass Spectral Libraries for GC-MS Metabolomics

| Library Name | Description |

|---|---|

| NIST/EPA/NIH Mass Spectral Library | A comprehensive and widely used collection of electron ionization (EI) mass spectra maintained by the U.S. National Institute of Standards and Technology. nih.gov |

| Wiley Registry of Mass Spectral Data | A large, commercially available collection of mass spectra, often used in conjunction with the NIST library. nih.gov |

| Golm Metabolome Database (GMD) | A publicly available database focusing on mass spectra and retention indices of metabolites derivatized by methoxyamination and silylation. nih.gov |

This table lists prominent mass spectral libraries that are essential for the identification of metabolites in GC-MS-based profiling.

Methodological Advances in Sample Derivatization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem mass spectrometry configuration (LC-MS/MS), is a powerful technique for analyzing compounds in complex biological matrices like plasma, urine, and tissue extracts. wikipedia.orgnih.govchromatographyonline.com It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.org This synergy allows for the analysis of a wide range of molecules, including those that are non-volatile or thermally labile and thus unsuitable for GC-MS without derivatization. wikipedia.orgnih.gov LC-MS/MS is widely used in metabolomics to identify disease biomarkers, study metabolic pathways, and quantify drugs and their metabolites. chromatographyonline.commercodia.com The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and indispensable tool in clinical and life science research. nih.gov

The integration of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry has significantly advanced biochemical analysis. ijraset.com UHPLC utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed compared to traditional high-performance liquid chromatography (HPLC). eag.com The smaller particle size allows for much higher separation efficiency, but requires pumps capable of operating at very high pressures (up to 100 MPa or 15,000 psi). ijraset.comeag.com The primary benefits of coupling UHPLC with MS for the analysis of compounds like this compound include shorter analysis times, leading to higher sample throughput, and improved chromatographic resolution, which helps in separating isomeric compounds and reducing ion suppression in the mass spectrometer. ijraset.comeag.com This results in higher quality data and more confident metabolite identification and quantification. nih.gov

Table 3: Comparison of Conventional HPLC and UHPLC

| Parameter | Conventional HPLC | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 40-60 MPa (6,000-9,000 psi) | Up to 100-130 MPa (15,000-19,000 psi) eag.com |

| Analysis Time | Longer | Significantly shorter ijraset.com |

| Resolution | Good | Higher, better separation of complex mixtures eag.com |

| Sensitivity | Standard | Increased due to sharper, narrower peaks ijraset.com |

| Solvent Consumption | Higher | Lower |

This table highlights the key differences and advantages of UHPLC over conventional HPLC for chromatographic separations.

In LC-MS-based metabolomics, two primary acquisition strategies are employed: targeted and untargeted analysis. metwarebio.commetabolon.com

Targeted metabolomics focuses on the accurate quantification of a predefined and limited set of known metabolites, such as specific acylglycines including this compound. metwarebio.comfuturelearn.com This hypothesis-driven approach offers high sensitivity and selectivity and provides absolute or precise relative quantification, often using triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode. metwarebio.comcreative-proteomics.com It is the preferred method for validating biomarkers or analyzing specific metabolic pathways. creative-proteomics.com

Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a sample, including unknown compounds. metwarebio.commetabolon.com This hypothesis-generating approach is qualitative or semi-quantitative and uses high-resolution mass spectrometers like TOF or Orbitrap to acquire full-scan mass spectra. creative-proteomics.com The goal is to discover novel biomarkers or identify unexpected metabolic changes between different sample groups. futurelearn.com While powerful for discovery, a major challenge in untargeted studies is the subsequent identification of the many detected features. futurelearn.com Often, both strategies are used in a complementary fashion: an untargeted study first identifies potential biomarkers, which are then validated and quantified using a targeted assay. creative-proteomics.com

Table 4: Targeted vs. Untargeted Metabolomics

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Goal | Quantify a specific, predefined set of metabolites metwarebio.com | Profile as many metabolites as possible (discovery) metwarebio.comfuturelearn.com |

| Approach | Hypothesis-driven metabolon.com | Hypothesis-generating metabolon.com |

| Quantification | Absolute or precise relative quantification metwarebio.com | Relative quantification (or semi-quantification) futurelearn.com |

| Number of Analytes | Tens to hundreds (e.g., <20 to hundreds) metabolon.comfuturelearn.com | Hundreds to thousands futurelearn.com |

| Instrumentation | Triple Quadrupole (QqQ) MS creative-proteomics.com | High-Resolution MS (TOF, Orbitrap) creative-proteomics.com |

| Selectivity | High | Lower (comprehensive) |

| Advantages | High sensitivity, high precision, accurate quantification metwarebio.com | Comprehensive profile, discovery of novel compounds metwarebio.com |

| Limitations | Limited scope (can miss unexpected changes) americanpharmaceuticalreview.com | Lower throughput, complex data analysis, challenges in compound ID futurelearn.com |

This table contrasts the key characteristics and applications of targeted and untargeted acquisition strategies in mass spectrometry-based metabolomics.

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

Tandem Mass Spectrometry (MS/MS) in Comprehensive Metabolite Screening

Tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the analysis of metabolites, including this compound, in complex biological samples such as dried blood spots and urine. researchgate.netnih.gov This method involves two stages of mass analysis. In the first stage (MS1), ions from the sample are separated based on their mass-to-charge ratio (m/z). wikipedia.org A specific precursor ion, corresponding to the metabolite of interest, is selected and then fragmented through processes like collision-induced dissociation. wikipedia.org The resulting fragment ions are then analyzed in the second stage (MS2), creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. wikipedia.org

The use of flow injection analysis tandem mass spectrometry (FIA-MS/MS) allows for the rapid and simultaneous analysis of multiple derivatized amino acids and acylcarnitines from dried blood spots. thermoscientific.fr This high-throughput capability is essential for large-scale screening programs. researchgate.netresearchgate.net For instance, in newborn screening, MS/MS can detect and measure the concentrations of a large number of amino acids, fatty acids, and organic acids from a very small blood sample. researchgate.net The technique's ability to identify and separate ions with very similar m/z ratios makes it invaluable for distinguishing specific metabolites within a complex mixture. wikipedia.org

Quantitative analysis of urinary acylglycines, including this compound, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has demonstrated high sensitivity and specificity. nih.govresearchgate.net This approach is crucial for the diagnosis of several inherited metabolic disorders. nih.gov The process often involves derivatization of the analytes to improve their chromatographic and mass spectrometric properties. thermoscientific.frresearchgate.net Selected reaction monitoring (SRM) is a common MS/MS scan mode used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. thermoscientific.fr

Comprehensive screening methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed to detect and quantify a wide array of substances, including metabolites, in various biological fluids like blood, urine, and oral fluid. nih.gov These methods are characterized by their speed and the small sample volumes required. nih.gov The data generated from MS/MS can be used for metabolite profiling by analyzing the m/z value, retention time, and fragmentation patterns. jmb.or.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique in metabolomics, offering a complementary approach to MS/MS for the analysis of this compound. nih.gov While generally less sensitive than mass spectrometry, NMR provides unparalleled structural information and is highly reproducible and quantitative. uii.ac.idnih.gov It allows for the non-destructive analysis of samples, meaning the sample can be preserved for further analysis. nih.gov

Metabolic fingerprinting using NMR involves the rapid acquisition of spectra from biological samples to create a characteristic profile or "fingerprint" of the metabolites present. nmrprocflow.org This approach is effective for discriminating between different sample groups and identifying key spectral regions that warrant further investigation. nih.govnmrprocflow.org

Application in Direct Metabolite Detection in Biological Fluids

One of the significant advantages of NMR is its ability to directly analyze intact biological fluids like urine and blood plasma with minimal sample preparation. nih.gov This reduces the potential for analytical variability introduced during sample processing. nih.gov For instance, 1D ¹H NMR spectroscopy can be used to screen urine samples from newborns to track differences in their metabolomes by comparing the spectra. nih.gov

In the analysis of biofluids, NMR can simultaneously detect and identify numerous metabolites, providing a comprehensive overview of the metabolic state. rfppl.co.in For example, ¹H-NMR has been used to detect this compound in the urine of sheep. dntb.gov.ua The technique is capable of detecting analytes in the micromolar range (1-10 µM), which is effective for many metabolites. uii.ac.id

Advancements in Sensitivity and Structural Elucidation

Continuous advancements in NMR technology have focused on overcoming its inherent limitation of lower sensitivity compared to MS. uii.ac.idnih.gov The development of high-field magnets (up to 1.2 GHz) has significantly increased spectral resolution, reducing signal overlap in complex mixtures. unl.edu Cryogenically cooled probes (cryoprobes) have also greatly enhanced sensitivity by reducing electronic noise. unl.edu

Hyperpolarization techniques, such as dynamic nuclear polarization (DNP) and para-hydrogen-induced polarization (PHIP), have emerged as powerful methods to dramatically boost NMR signal strength, enabling the detection of low-abundance metabolites. uii.ac.idnih.govacs.org These advancements are expanding the scope of NMR in metabolomics, allowing for more comprehensive and sensitive analyses. uii.ac.id

For structural elucidation, NMR is an exceptionally powerful tool. jchps.comslideshare.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule. rfppl.co.injchps.com Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal proton-proton couplings, helping to piece together the spin systems of molecules like this compound. rfppl.co.inipb.pt Heteronuclear experiments, such as HSQC (Heteronuclear Single Quantum Coherence), correlate protons with directly attached carbons or nitrogens, further aiding in the unambiguous assignment of signals and confirmation of molecular structure. nih.gov

Methodological Challenges and Refinements in Quantification

The accurate quantification of this compound presents several methodological challenges that necessitate ongoing refinement of analytical techniques. These challenges primarily revolve around achieving optimal sensitivity, specificity, and reproducibility, as well as ensuring that results are comparable across different laboratories.

Optimization for Sensitivity, Specificity, and Reproducibility

For both MS/MS and NMR, continuous efforts are made to optimize methods for better performance. In MS/MS, this includes the careful selection of precursor and product ions, optimization of collision energy, and the use of stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response. thermoscientific.frnih.gov Derivatization is another strategy employed to enhance the sensitivity and chromatographic separation of acylglycines. researchgate.net The goal is to achieve low limits of detection (LOD) and quantification (LOQ) while maintaining high precision and accuracy. nih.govnih.gov

In NMR, challenges include dealing with signal overlap in crowded spectral regions and the inherently lower sensitivity. nih.gov High-resolution instruments and advanced pulse sequences, such as pure shift techniques, are used to improve signal separation. nih.gov For quantification, careful processing of the NMR data is crucial, including baseline correction and accurate peak integration. nmrprocflow.org Targeted profiling techniques, which use libraries of pure compound spectra, can improve the accuracy of identifying and quantifying metabolites in complex mixtures. chenomx.com

Table 1: Key Optimization Parameters in Analytical Methods for this compound

| Parameter | Tandem Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |

|---|---|---|

| Sensitivity | Optimization of ionization source, collision energy, use of derivatization. thermoscientific.frresearchgate.net | High-field magnets, cryoprobes, hyperpolarization techniques (DNP, PHIP). nih.govunl.edu |

| Specificity | Selected Reaction Monitoring (SRM), high-resolution mass analysis. thermoscientific.fr | High spectral resolution, 2D correlation experiments (COSY, TOCSY, HSQC). rfppl.co.in |

| Reproducibility | Use of stable isotope-labeled internal standards, robust sample preparation protocols. thermoscientific.frnih.gov | Standardized operating procedures, use of internal references (e.g., TSP), consistent data processing. nih.govrfppl.co.in |

Standardization Protocols for Inter-Laboratory Comparability

Ensuring that analytical results for this compound are comparable between different laboratories is a significant challenge. researchgate.net Inter-laboratory comparisons (ILCs) and proficiency testing (PT) programs are essential for assessing and improving the quality and consistency of measurements. europa.eustefaniaaccorsi.it These programs involve analyzing well-characterized samples and comparing the results against reference values or the consensus values from all participating labs. europa.eucoresta.org

Standardization of the entire analytical workflow, from sample collection and preparation to data analysis and reporting, is crucial. This includes the use of standardized methods, such as those from bodies like the European Committee for Standardization (CEN) or the International Organization for Standardization (ISO), whenever available. europa.eu The use of certified reference materials (CRMs) is also vital for calibrating instruments and validating methods, thereby ensuring traceability to a common reference. annlabmed.org For newborn screening programs, participation in quality assurance programs, like those offered by the Centers for Disease Control and Prevention (CDC), helps validate methods and establish reference intervals. researchgate.net The development and implementation of such standardization protocols are key to achieving reliable and comparable data in the biochemical profiling of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amino acids |

| Acylcarnitines |

| Fatty acids |

| Organic acids |

| Butyl esters |

| Methanol |

| Nitrogen |

| Creatinine |

| Sodium hydroxide |

| Hydroxylamine hydrochloride |

| Sulfuric acid |

| Dimethylmalonic acid |

| Tropic acid |

| Pentadecanoic acid |

| Helium |

| Carbon |

| Proton |

| Nitrogen (isotope) |

| Deuterium |

| TSP (Trimethylsilylpropanoic acid) |

| Stable isotope-labeled internal standards |

Cellular and Subcellular Interactions of Crotonylglycine

Influence on Mitochondrial Bioenergetics and Homeostasis

As a product of aberrant mitochondrial metabolism, crotonylglycine is closely associated with the health and function of this organelle. Its accumulation is often indicative of a disruption in mitochondrial energy homeostasis. semanticscholar.org Research suggests that elevated levels of related acyl glycines can compromise the production of cellular energy and contribute to mitochondrial stress. semanticscholar.org

There is direct experimental evidence that metabolites associated with this compound accumulation can disrupt the intracellular redox balance by inducing oxidative stress. A study conducted on cerebral cortex from young rats demonstrated that 3-methylthis compound (B26124) (3MCG), a closely related acylglycine, provokes significant oxidative damage. nih.gov

The study found that 3MCG induced lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov This effect was attributed to the generation of reactive oxygen species (ROS), as the damage was prevented by free radical scavengers. nih.gov Interestingly, the pro-oxidant effects were not associated with an increase in reactive nitrogen species, indicating a specific pathway of free radical generation. nih.gov Furthermore, the activities of key antioxidant enzymes such as superoxide (B77818) dismutase and catalase were not altered by 3MCG in vitro, suggesting that the induced oxidative stress may overwhelm or bypass these specific enzymatic defenses. nih.gov This disruption of the cellular redox state may be a key factor in the pathophysiology associated with the accumulation of these metabolites. nih.gov

| Parameter | Compound Tested | Concentration | Observed Effect in Rat Cerebral Cortex | Reference |

|---|---|---|---|---|

| Lipid Peroxidation (TBARS) | 3-Methylthis compound (3MCG) | 1-5 mM | Significant increase, indicating oxidative damage | nih.gov |

| Nitrite and Nitrate Production | 3-Methylthis compound (3MCG) | 0.1-5.0 mM | No significant change, suggesting no increase in reactive nitrogen species | nih.gov |

| Mechanism | 3-Methylthis compound (3MCG) | N/A | Pro-oxidant effect mediated by reactive oxygen species (ROS) | nih.gov |

Modulation of Electron Transport Chain Activity

Interplay with Intracellular Signaling Cascades

The metabolic disturbances indicated by the presence of this compound can influence various intracellular signaling pathways that govern cell fate and function.

Direct evidence detailing the modulation of the Nrf2 or mTOR signaling pathways by this compound specifically is limited. However, these pathways are critical in responding to the types of cellular stress associated with this compound.

Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. researchgate.netijbs.comnih.gov It is activated by oxidative stress, leading to the transcription of numerous cytoprotective genes that combat ROS and aid in detoxification. researchgate.netijbs.com The oxidative stress induced by related acylglycines nih.gov represents a canonical trigger for Nrf2 activation, although the direct interaction of this compound with the pathway's components has not been fully elucidated.

mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central controller of cell growth, proliferation, and metabolism, responding to cues like growth factors and amino acid availability. cusabio.comsochob.cl While certain amino acids like glycine (B1666218) can stimulate the mTOR pathway nih.gov, the effect of N-acylglycines such as this compound is not well-established. Given that mTOR signaling is tightly linked to mitochondrial and metabolic status, significant disruptions leading to this compound accumulation could plausibly impact mTOR activity. cusabio.comnih.gov

The accumulation of this compound and related metabolites is associated with conditions that can negatively affect cell survival. The combination of compromised mitochondrial energy homeostasis and increased oxidative stress creates a cytotoxic environment. semanticscholar.orgnih.gov Oxidative damage to lipids, proteins, and DNA is a well-established trigger for programmed cell death, or apoptosis. nih.gov For instance, the blockade of certain metabolic pathways has been shown to depolarize the mitochondrial membrane and increase apoptosis. semanticscholar.org While glycine itself can sometimes protect against necrotic cell death, the pathological accumulation of its acyl conjugates like this compound is tied to cellular stress that can ultimately overwhelm adaptive responses and lead to cell death. nih.gov

Modulation of Key Regulatory Pathways (e.g., Nrf2, mTOR Signaling)

Role in Cellular Detoxification and Conjugation Processes

The formation of this compound is fundamentally a cellular detoxification process. This pathway, known as glycine conjugation, is a Phase II biotransformation reaction that neutralizes and facilitates the excretion of potentially toxic acyl-CoA molecules. d-nb.infoedx.org

This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). hmdb.cauniroma1.it When there is a pathological accumulation of crotonyl-CoA, either from fatty acid oxidation or amino acid catabolism, GLYAT conjugates it to the amino acid glycine. d-nb.infouniroma1.it This reaction serves two vital purposes:

Detoxification: It converts a reactive acyl-CoA thioester into a more water-soluble and less toxic N-acylglycine (this compound), which can be more readily excreted in the urine. d-nb.infonih.gov

Coenzyme A Regeneration: It releases the Coenzyme A (CoASH) molecule, which is essential for numerous mitochondrial metabolic reactions, including the Krebs cycle and fatty acid β-oxidation. uniroma1.it Sequestering CoASH in the form of acyl-CoA esters would rapidly halt these vital processes.

Therefore, the presence of this compound in urine signifies that the glycine conjugation pathway is actively working to mitigate a mitochondrial acyl-CoA overload. d-nb.infonih.gov

| Process | Description | Key Components | Cellular Purpose | Reference |

|---|---|---|---|---|

| Glycine Conjugation | A Phase II detoxification reaction occurring in the mitochondria. | Substrate: Crotonyl-CoA Enzyme: Glycine N-acyltransferase (GLYAT) Co-substrate: Glycine | Detoxify excess acyl-CoAs and regenerate free Coenzyme A (CoASH). | d-nb.infouniroma1.it |

| Excretion | The resulting N-acylglycine (this compound) is more water-soluble. | Product: this compound | Facilitates elimination from the body via urine. | d-nb.infonih.gov |

Experimental Model Systems for Crotonylglycine Research

In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the cellular and molecular effects of crotonylglycine, stripped of the systemic complexities of a whole organism.

Mammalian cell cultures are fundamental tools in metabolic research. eolss.net They are categorized as either primary cultures, which are derived directly from tissue and have a finite lifespan, or continuous cell lines, which have been immortalized and can proliferate indefinitely. eolss.netevitria.com

Primary cells, such as skin fibroblasts and hepatocytes, are particularly valuable. Fibroblasts are commonly used for the in vitro diagnosis of inborn errors of metabolism, including disorders of branched-chain amino acid catabolism that can lead to the accumulation of metabolites like this compound. cocukmetabolizma.com Hepatocytes, the primary metabolic cells of the liver, are used to study pathways central to this compound metabolism, such as fatty acid and amino acid oxidation. researchgate.netsemanticscholar.org Studies using hepatocyte-like cells derived from induced pluripotent stem cells (iPSCs) allow for investigation into metabolic responses to various stressors. researchgate.netsemanticscholar.org